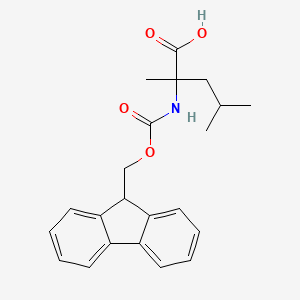

Fmoc-alpha-methyl-DL-leucine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Unnatural Amino Acid Incorporation in Peptide Science

The introduction of unnatural amino acids into peptide chains is a powerful tool in chemical biology and drug discovery. synzeal.com These non-proteinogenic amino acids, which are not found in naturally occurring protein sequences, can be synthesized and integrated into peptides to expand their functional capabilities. synzeal.comchemicalbook.com One of the primary motivations for incorporating unnatural amino acids is to enhance the metabolic stability of peptides. researchgate.net Natural peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. The presence of unnatural residues can render the peptide backbone unrecognizable to these enzymes, thereby increasing its half-life. chemicalbook.com

Furthermore, the incorporation of unnatural amino acids allows for the precise control of peptide conformation. mdpi.com The unique side chains and stereochemistry of these building blocks can introduce specific structural constraints, guiding the peptide to adopt a desired three-dimensional shape. This is crucial for modulating biological activity, as the interaction of a peptide with its target receptor is highly dependent on its conformation. By introducing residues like Fmoc-alpha-methyl-DL-leucine, researchers can design peptides with improved affinity, selectivity, and efficacy. synzeal.com The vast array of available unnatural amino acids provides a rich toolkit for creating diverse peptide libraries for screening and for developing robust molecular scaffolds for various applications. chemicalbook.com

Historical Development and Significance of α Methylated Amino Acids in Peptide Chemistry

The concept of modifying amino acids to enhance peptide properties has a rich history. Early peptide synthesis, pioneered by Fischer and Fourneau in the early 20th century, laid the groundwork for the field. mdpi.com A significant breakthrough came with the development of protecting groups like the carbobenzoxy (Cbz) group, which allowed for more controlled and stepwise peptide assembly. mdpi.com The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s revolutionized the field, making the synthesis of longer and more complex peptides feasible. mdpi.com

Within this evolving landscape, the development of α,α-disubstituted amino acids, particularly α-methylated amino acids, marked a significant advancement. The Strecker synthesis, a method for synthesizing amino acids that dates back to the 1850s, provided a foundational route for creating these modified building blocks. beilstein-journals.org The incorporation of an α-methyl group was found to have a profound impact on the conformational freedom of the peptide backbone. mdpi.com This "Thorpe-Ingold effect" restricts the available rotational angles (phi and psi) of the amino acid residue, often inducing a helical or extended conformation in the resulting peptide. mdpi.com

The significance of α-methylation lies in its ability to confer proteolytic resistance and to stabilize secondary structures such as α-helices and β-turns. pnas.org Research has shown that peptides containing α-methylated amino acids exhibit enhanced stability against enzymatic degradation. chemicalbook.com Moreover, the conformational constraints imposed by the α-methyl group can lead to more predictable and stable three-dimensional structures, which is highly desirable for the design of bioactive peptides and peptidomimetics. mdpi.comscbt.com These properties have made α-methylated amino acids, including derivatives of leucine (B10760876), crucial components in the development of novel peptide-based therapeutics and research tools.

Advanced Analytical and Spectroscopic Characterization of Fmoc Alpha Methyl Dl Leucine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution

Chromatographic methods are indispensable for assessing the chemical purity and resolving the stereoisomers of Fmoc-alpha-methyl-DL-leucine and its peptide products. High-performance liquid chromatography (HPLC) and chiral chromatography are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted technique for determining the purity of this compound. The high hydrophobicity imparted by the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this compound well-suited for separation on C8 and C18 stationary phases.

The primary objective of HPLC analysis is to separate the main compound from any potential impurities, which may include starting materials from the synthesis, by-products, or degradation products. A typical mobile phase for the analysis of Fmoc-protected amino acids consists of a gradient of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier, most commonly acetonitrile (B52724) (ACN). The UV detector is typically set at a wavelength where the Fmoc group exhibits strong absorbance, such as 265 nm or 301 nm, ensuring high sensitivity. The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. For accurate quantification, a reference standard of known purity is utilized.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Stereoisomer Separation of this compound and its Peptide Products

The synthesis of this compound results in a racemic mixture of the D- and L-enantiomers. The biological activity of peptides is often stereospecific, making the separation and quantification of these enantiomers a critical step. Chiral chromatography is the premier technique for achieving this enantiomeric resolution. phenomenex.comchemicalbook.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated excellent efficacy in separating the enantiomers of Fmoc-protected amino acids. phenomenex.com Under reversed-phase conditions, a mobile phase consisting of a buffered aqueous solution and an organic modifier is typically employed. The choice of the organic modifier (e.g., acetonitrile, methanol) and the buffer (e.g., ammonium (B1175870) acetate, trifluoroacetic acid) can significantly influence the retention times and the resolution of the enantiomers.

For peptides incorporating Fmoc-alpha-methyl-leucine, chiral chromatography can be used to confirm the stereochemical integrity of the final product and to separate any diastereomeric impurities that may have formed during synthesis. The elution order of the enantiomers is dependent on the specific chiral stationary phase and the mobile phase conditions used.

| Parameter | Typical Conditions for Enantiomeric Resolution |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, CHIROBIOTIC T) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

Mass Spectrometry (MS) Applications in Structural Elucidation and Sequence Verification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure. nih.gov For peptides containing this compound, MS, and particularly tandem mass spectrometry (MS/MS), are invaluable for confirming the correct incorporation of the amino acid and verifying the peptide sequence. nih.gov

In a typical bottom-up proteomics workflow, a peptide is ionized, and its molecular weight is determined. Subsequently, the peptide ion is subjected to fragmentation in the mass spectrometer, generating a series of product ions. The fragmentation pattern, which is dependent on the peptide sequence, is then analyzed to deduce the order of the amino acids. The presence of Fmoc-alpha-methyl-leucine in a peptide will result in a characteristic mass shift in the fragment ions containing this residue. The mass difference between adjacent fragment ions can be used to identify the amino acid at that position. Differentiating between the isomeric residues leucine (B10760876) and isoleucine using MS/MS can be challenging but is achievable through careful analysis of the fragmentation patterns. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the three-dimensional structure and dynamics of molecules in solution. nih.gov The introduction of an α-methyl group in an amino acid residue, as in this compound, significantly restricts the conformational freedom of the peptide backbone. This steric hindrance influences the local conformation and can induce specific secondary structures, such as β-turns and helical structures. nih.gov

X-ray Crystallography Studies of Peptides Containing this compound

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state. nih.govbibliotekanauki.pl For peptides containing this compound, this technique can offer definitive insights into the conformational constraints imposed by the α-methyl group.

The crystal structures of peptides containing α-methyl-leucine have shown that this residue can be readily incorporated into β-bends and 3(10)-helical structures. nih.gov Interestingly, the α-methyl group can influence the handedness of the helix, with the D-enantiomer of α-methyl-leucine tending to induce a helix with the opposite handedness to that promoted by its unmethylated L-leucine counterpart. nih.gov The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of these modified peptides and for the rational design of novel peptide-based therapeutics.

Biochemical and Biomedical Research Applications of Fmoc Alpha Methyl Dl Leucine

Fmoc-alpha-methyl-DL-leucine in Enzyme Inhibition Studies

The unique structure of this compound makes it a valuable component in the study of enzyme inhibition. The bulky, hydrophobic Fmoc group can interact with enzyme active sites, while the alpha-methylation provides conformational rigidity to the molecule.

The design of specific enzyme inhibitors often involves creating molecules that can fit precisely into an enzyme's active site, blocking its function. Fmoc-amino acids, including this compound, serve as a foundational scaffold for this purpose. nih.gov The Fmoc group itself bears a structural resemblance to other known inhibitor molecules, providing a strong starting point for inhibitor design. nih.gov

Researchers can incorporate this compound into peptide chains to create peptidomimetics that target the active sites of enzymes like proteases or cholinesterases. nih.govnih.govnih.gov For instance, in studies targeting butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases, amino acid analogs with an Fmoc group have been identified as selective inhibitors. nih.gov The hydrophobicity of the Fmoc moiety can facilitate binding within the active site gorge of BChE. The alpha-methyl group adds steric hindrance and locks the peptide backbone's dihedral angles, which can enhance binding affinity and selectivity by constraining the inhibitor into a conformation that is complementary to the enzyme's active site.

Understanding how an inhibitor works requires detailed kinetic and mechanistic studies. nih.gov this compound-containing peptides are used to investigate these enzyme-inhibitor interactions. Kinetic analyses help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Kᵢ). nih.gov

Studies on similar Fmoc-amino acids have shown that the Fmoc group is a significant contributor to the inhibitory activity. For example, when compared to analogs with a less bulky carboxybenzyl group, Fmoc-amino acids showed a nearly tenfold lower Kᵢ value against BChE, indicating much tighter binding. nih.gov The alpha-methylation in this compound further influences these kinetics by preventing enzymatic degradation of the peptide inhibitor and improving its stability, allowing for more accurate and reproducible kinetic measurements.

| Parameter | Description | Relevance in Inhibition Studies |

| Kᵢ (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a more potent inhibitor. | Used to quantify the effectiveness of inhibitors containing this compound. |

| Mode of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive). | Determined through kinetic assays to understand the inhibitor's mechanism of action. nih.gov |

| Enzyme-Inhibitor Complex | The bound state of the enzyme and the inhibitor molecule. | The stability and conformation of this complex, influenced by the alpha-methyl group, are key to the inhibitory effect. |

Exploration in Proteomics Research and Protein Engineering

In proteomics and protein engineering, this compound is a valuable building block for solid-phase peptide synthesis (SPPS). peptide.comchemicalbook.comchemicalbook.com Its primary role is to introduce specific structural constraints and properties into synthetic peptides and proteins. The Fmoc group is a base-labile protecting group, essential for the stepwise construction of peptide chains in SPPS. peptide.com

The alpha-methyl modification is particularly significant. It restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures, such as helices or turns. This is crucial in protein engineering, where scientists aim to create proteins with enhanced stability, specific folding patterns, or novel functions. chemimpex.com By strategically placing this compound within a peptide sequence, researchers can induce or stabilize desired structural motifs, which is essential for studying protein folding and function. chemimpex.com

Role in Modulating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. ajwilsonresearch.com However, PPI interfaces are often large and flat, making them difficult to target with traditional small molecules. Peptides derived from one of the interacting partners are a promising alternative, and this compound is a key component in designing such peptides. ajwilsonresearch.com

The incorporation of alpha-methylated amino acids is a strategy to create "stapled" or constrained peptides. ajwilsonresearch.com This modification helps the peptide maintain a specific conformation, such as an alpha-helix, which is often the structure recognized at the PPI interface. By mimicking the structure of a key binding region, these engineered peptides can act as competitive inhibitors, effectively disrupting the target PPI. ajwilsonresearch.com The stability conferred by the alpha-methyl group also protects the peptide from proteolytic degradation, increasing its cellular lifetime and potential efficacy as a modulator of PPIs.

Investigating Cellular Uptake and Membrane Permeability of this compound-Containing Peptides

A major challenge in developing peptide-based therapeutics is their generally poor ability to cross cell membranes. This compound can be used to address this issue. The cellular uptake of peptides is influenced by several factors, including their hydrophobicity, charge, and conformational rigidity. nih.gov

The leucine (B10760876) side chain is inherently hydrophobic, and the addition of the alpha-methyl group can further increase the lipophilicity of a peptide segment, which may enhance its ability to partition into the lipid bilayer of the cell membrane. nasa.gov Furthermore, by inducing a stable, folded conformation, the alpha-methyl group can mask polar amide bonds in the peptide backbone, reducing the energy penalty for crossing the nonpolar membrane interior. nih.gov Research on cyclic and N-methylated peptides has shown that such conformational constraints are a key strategy for improving passive membrane permeability. nih.govnih.gov While the Fmoc group is typically removed from the final peptide, its use during synthesis allows for the precise incorporation of alpha-methylated residues that are critical for enhancing the final molecule's membrane permeability.

| Factor Influenced by α-Methylation | Effect on Peptide Property | Impact on Cellular Uptake |

| Hydrophobicity | Increases local lipophilicity. | Can improve partitioning into the cell membrane. nih.gov |

| Conformational Rigidity | Stabilizes secondary structures (e.g., helices). | Can mask polar backbone groups, facilitating membrane transit. nih.gov |

| Proteolytic Stability | Resists degradation by cellular proteases. | Increases the intracellular concentration of the active peptide. |

Applications in Scaffold Design for Bioactive Molecules

This compound is an important component in the design of molecular scaffolds, which serve as a structural framework for building more complex bioactive molecules. ajwilsonresearch.com Its ability to induce specific, stable secondary structures makes it a powerful tool for creating peptidomimetics that mimic the shape of protein domains. nih.gov

For example, alpha-helices are common recognition motifs in biology. By incorporating this compound and other alpha-methylated amino acids into a peptide, researchers can design short, stable alpha-helical scaffolds. nih.gov These scaffolds can then be further functionalized with different side chains to target specific biological molecules, such as proteins or nucleic acids. This approach allows for the creation of novel therapeutics, diagnostic agents, and research tools with high specificity and biological stability. mdpi.com The use of such conformationally constrained building blocks is a key strategy in developing foldamers—non-natural oligomers that adopt well-defined three-dimensional structures. ajwilsonresearch.com

Future Perspectives and Emerging Research Directions for Fmoc Alpha Methyl Dl Leucine Chemistry

Development of Novel Fmoc-alpha-methyl-DL-leucine Analogues with Enhanced Properties

The core advantage of the α-methyl group in this compound is its ability to confer unique structural and functional properties to peptides. Research is actively exploring the synthesis of new analogues based on this scaffold to further enhance these properties for therapeutic and research applications. The primary goals are to improve proteolytic stability, control secondary structure, and enhance bioavailability. researchgate.netnih.govenamine.net

α-Methylated amino acids, such as α-methyl-leucine, are known to stabilize peptide structures, particularly α-helices, and make them resistant to degradation by proteases. enamine.netnih.goviris-biotech.de This resistance is a critical attribute for peptide-based drug candidates. The development of novel analogues focuses on modifications to the side chain or the stereochemistry to fine-tune these effects. For example, creating analogues with different side-chain functionalities could lead to peptides with novel binding specificities or improved solubility profiles.

The introduction of α-methylation significantly restricts the conformational freedom of the peptide backbone, which can be exploited to lock a peptide into a specific bioactive conformation. enamine.netnih.gov This pre-organization can lead to higher binding affinity and specificity for its biological target. Future research will likely focus on creating a wider variety of these conformationally constrained building blocks to expand the toolkit for peptidomimetic design. researchgate.net

Table 1: Enhanced Properties Conferred by α-Methylation and Rationale for Analogue Development

| Enhanced Property | Rationale for α-Methylation | Future Analogue Development Focus |

| Proteolytic Resistance | The steric hindrance provided by the α-methyl group shields the adjacent peptide bond from enzymatic cleavage by proteases. enamine.netnih.gov | Designing analogues with additional steric bulk or altered electronic properties to further inhibit protease recognition and activity. |

| Secondary Structure Stabilization | The restricted dihedral angles (φ, ψ) of the α-methylated residue favor the formation of helical structures (e.g., α-helix, 3₁₀-helix). nih.gov | Creating analogues that can act as even stronger helix promoters or nucleators, or those that can induce other specific secondary structures like β-turns. |

| Conformational Rigidity | Reduces the number of accessible conformations, lowering the entropic penalty of binding to a target receptor. enamine.net | Developing a diverse set of rigid analogues to systematically explore the conformational space required for specific biological activities. |

| Increased Bioavailability | Enhanced stability against degradation and increased lipophilicity can lead to improved absorption and longer half-life in vivo. researchgate.netnih.gov | Synthesizing analogues with modified side chains to optimize lipophilicity and permeability for improved oral or systemic delivery. |

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) relies on the rapid assaying of large, chemically diverse libraries of compounds to identify new drug leads. combichemistry.com Peptide libraries are a valuable resource in this process, and the inclusion of non-standard amino acids like this compound is a key strategy for expanding their structural and functional diversity. americanpharmaceuticalreview.com

The unique properties conferred by α-methylation make this compound an attractive building block for combinatorial libraries. researchgate.netnih.gov Peptides containing this residue are expected to be more stable and structurally defined than their standard counterparts, which can lead to more reliable and reproducible screening results. The integration of such building blocks into HTS libraries allows for the discovery of peptide hits with inherently drug-like properties, such as protease resistance. nih.gov

There are several types of peptide libraries where this compound can be strategically incorporated:

Random Libraries: This approach involves the simultaneous substitution of selected positions in a peptide sequence with a mixture of amino acids. americanpharmaceuticalreview.com Including this compound in the mix at specific positions can generate a subset of peptides with enhanced stability.

Positional Scanning Libraries: Here, a specific position is systematically replaced with different amino acids to determine the optimal residue for activity. americanpharmaceuticalreview.com Incorporating this compound in such a scan can reveal if conformational constraint at that position is beneficial for target binding.

The use of Fmoc-protected amino acids is central to the solid-phase synthesis techniques commonly used to generate these libraries. researchgate.net Therefore, this compound can be seamlessly integrated into existing automated synthesis workflows for library production.

Computational Modeling and In Silico Studies for Rational Design

Computational modeling and in silico studies are becoming indispensable tools in peptide and drug design, offering a way to predict the structural and functional consequences of chemical modifications before undertaking complex synthesis. rsc.orgnih.gov For peptides containing this compound, these methods are particularly valuable for understanding the impact of the sterically demanding α-methyl group on peptide conformation and interaction with target proteins.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing α-methyl-leucine. These simulations can predict how the residue restricts backbone flexibility and promotes specific secondary structures, such as helices. nih.gov This predictive power allows researchers to rationally design peptides where the incorporation of this compound at a specific position is intended to stabilize a desired bioactive conformation.

Furthermore, computational docking and binding free energy calculations can help in designing peptide inhibitors. mdpi.com By modeling the interaction of an α-methyl-leucine-containing peptide with its target protein, researchers can optimize the peptide sequence to achieve higher binding affinity. For instance, in silico alanine (B10760859) scanning can be complemented with "α-methyl-leucine scanning" to identify positions where increased rigidity would be most beneficial for binding. The development of more accurate force fields for non-standard amino acids will continue to improve the predictive power of these computational approaches.

Table 2: Application of Computational Methods in the Design of α-Methyl-Leucine Peptides

| Computational Method | Application in Rational Design | Expected Outcome |

| Molecular Dynamics (MD) Simulation | To predict the preferred conformations and secondary structures of peptides containing α-methyl-leucine. | Understanding of how the modification influences peptide folding and stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | To accurately model the electronic effects and interactions of the peptide with its target at the binding site. | A more detailed and accurate picture of the binding interactions, guiding finer modifications. mdpi.com |

| Free Energy Perturbation (FEP) | To calculate the relative binding affinities of different peptide analogues, including those with and without α-methylation. | Prioritization of the most promising peptide candidates for synthesis and experimental validation. |

| Machine Learning Models | To predict binding affinities of novel peptide sequences based on training data from existing peptide-protein interactions. mdpi.com | Rapid screening of virtual libraries to identify potential high-affinity binders containing α-methyl-leucine. |

Addressing Remaining Challenges in Large-Scale Synthesis of this compound Peptides

Despite its advantages, the incorporation of this compound into peptides presents significant synthetic challenges, particularly on a large scale. The primary obstacle stems from the steric hindrance of the α,α-disubstituted carbon, which dramatically slows down the kinetics of the peptide bond formation. nih.govrsc.org

Addressing these challenges is crucial for the commercial viability of peptides containing this modification. Several strategies are being explored:

Advanced Coupling Reagents: The development and use of highly reactive coupling reagents, such as those based on phosphonium (B103445) or uranium salts (e.g., HATU, HCTU), are often necessary to drive the coupling reaction to completion. creative-peptides.com However, these reagents can be expensive and may increase the risk of side reactions like racemization.

Microwave-Assisted Synthesis: The application of microwave energy can accelerate the slow coupling reactions involving sterically hindered amino acids. nih.gov This technology has become a standard tool for synthesizing difficult peptide sequences.

Optimized Reaction Conditions: Research into alternative solvents and additives that can disrupt peptide aggregation on the solid support is ongoing. creative-peptides.com Preventing aggregation can improve the accessibility of the N-terminus for coupling.

Innovative Manufacturing Technologies: For large-scale production, new technologies are being implemented to improve efficiency and sustainability. bachem.com "Molecular Hiving™" technology, for instance, reduces solvent consumption and allows for better process control compared to traditional SPPS. bachem.com Additionally, advancements in purification techniques, such as multi-column countercurrent chromatography, are essential for isolating the final product at high purity and on a large scale. bachem.com

Overcoming these synthetic hurdles will be key to unlocking the full therapeutic and commercial potential of peptides modified with this compound. rsc.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Fmoc-alpha-methyl-DL-leucine, and how do reaction conditions affect enantiomeric purity?

- Methodological Answer : Synthesis typically involves Fmoc-protection of alpha-methyl-DL-leucine using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃). Enantiomeric purity is influenced by reaction temperature, solvent polarity, and coupling reagents (e.g., DCC/HOBt). Post-synthesis, reversed-phase HPLC with chiral columns is critical for isolating enantiomers and assessing purity. Researchers should validate the compound’s identity via CAS registry (678992-19-3) and cross-reference with NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : To confirm the presence of the Fmoc group (characteristic aromatic protons at 7.3–7.8 ppm) and alpha-methyl branching.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification.

- HPLC : Chiral-phase HPLC to resolve DL enantiomers and quantify purity.

Researchers must cross-validate results with the compound’s CAS registry entry to avoid misidentification .

Q. How is this compound incorporated into solid-phase peptide synthesis (SPPS), and what challenges arise during coupling?

- Methodological Answer : The compound is used as a sterically hindered building block. Coupling efficiency depends on:

- Activation Reagents : HBTU/HOBt or DIC/Oxyma for minimizing racemization.

- Solvent Systems : DMF or NMP for solubility.

- Monitoring : Kaiser test or FTIR for real-time coupling assessment. Challenges include slow coupling rates due to the alpha-methyl group; extending reaction times or using microwave-assisted SPPS may mitigate this.

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in preventing beta-sheet aggregation during peptide synthesis?

- Methodological Answer : Researchers should:

- Design Comparative Studies : Synthesize peptides with/without alpha-methyl-DL-leucine and analyze aggregation via circular dichroism (CD) or Thioflavin T fluorescence.

- Molecular Dynamics (MD) Simulations : Model peptide folding dynamics to assess steric effects of the methyl group.

- Control Variables : Maintain consistent solvent conditions (e.g., TFE/water mixtures) to isolate aggregation effects. Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure experimental rigor .

Q. How can contradictions in reported racemization rates of this compound under acidic conditions be resolved?

- Methodological Answer : Contradictions may stem from:

- Deprotection Conditions : Varying TFA concentrations or scavengers (e.g., triisopropylsilane).

- Analytical Limitations : Use chiral HPLC with sub-2µm particles for higher resolution.

- Statistical Analysis : Apply ANOVA to compare racemization rates across studies. Researchers must document confounding variables (e.g., temperature gradients) as per peer-review guidelines .

Q. What methodologies enable the study of this compound’s stability in long-term peptide storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose peptides to elevated temperatures/humidity and monitor degradation via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life.

- Comparative Controls : Include non-methylated leucine analogs to isolate stability effects. Data should be tabulated to highlight degradation pathways (e.g., oxidation vs. hydrolysis) .

Data Analysis & Interpretation

Q. How should researchers design tables to compare the coupling efficiencies of this compound with other hindered amino acids?

- Methodological Answer : Tables should include:

- Variables : Coupling reagents, solvents, temperatures.

- Metrics : Reaction completion (%) by HPLC, racemization (%) by chiral analysis.

- Statistical Significance : p-values from t-tests comparing efficiency across amino acids. Ensure alignment with journal abstract standards, emphasizing scientific impact .

Q. What frameworks guide the evaluation of this compound’s utility in novel peptide architectures (e.g., foldamers)?

- Methodological Answer : Apply the PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。